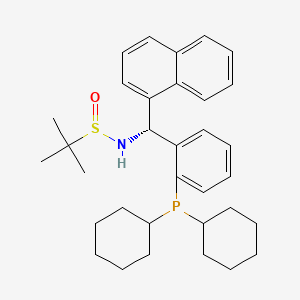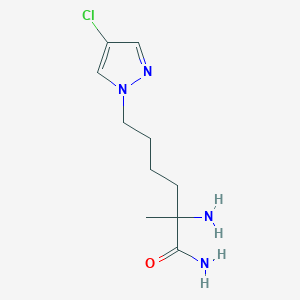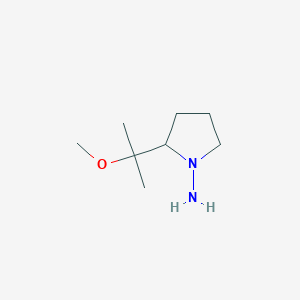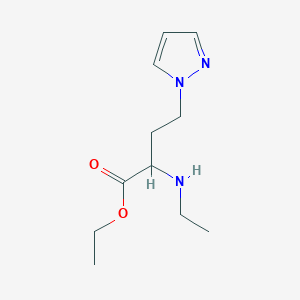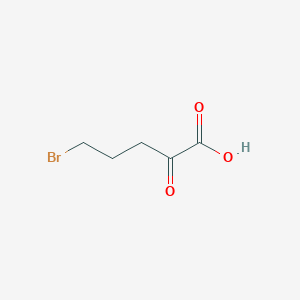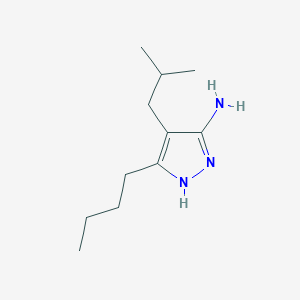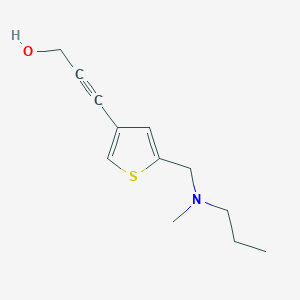
Rac-(2r,6r)-4-benzyl-6-methylmorpholine-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac-(2r,6r)-4-benzyl-6-methylmorpholine-2-carbohydrazide is a chemical compound with a complex structure that includes a morpholine ring substituted with benzyl and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(2r,6r)-4-benzyl-6-methylmorpholine-2-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-benzyl-6-methylmorpholine with hydrazine hydrate under controlled conditions to form the carbohydrazide derivative. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely. Purification of the final product is achieved through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
Rac-(2r,6r)-4-benzyl-6-methylmorpholine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in alkaline medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halides (e.g., bromine, chlorine) in the presence of a base, amines in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of alcohols and amines.
Substitution: Formation of halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
Rac-(2r,6r)-4-benzyl-6-methylmorpholine-2-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Rac-(2r,6r)-4-benzyl-6-methylmorpholine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that trigger specific cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Rac-(2r,6r)-4-benzyl-6-methylmorpholine-2-carbohydrazide can be compared with other similar compounds to highlight its uniqueness:
Rac-(2r,6r)-4-benzyl-6-methylmorpholine-2-carboxylic acid hydrochloride: Similar structure but different functional group, leading to different chemical properties and applications.
Rac-(2r,6r)-6-methylpiperidin-2-ylmethanamine dihydrochloride: Similar core structure but different substituents, resulting in distinct biological activities.
Rac-(2r,6r)-2-cyclopropyl-6-methylpiperidine hydrochloride:
Propiedades
Fórmula molecular |
C13H19N3O2 |
|---|---|
Peso molecular |
249.31 g/mol |
Nombre IUPAC |
(2R,6R)-4-benzyl-6-methylmorpholine-2-carbohydrazide |
InChI |
InChI=1S/C13H19N3O2/c1-10-7-16(8-11-5-3-2-4-6-11)9-12(18-10)13(17)15-14/h2-6,10,12H,7-9,14H2,1H3,(H,15,17)/t10-,12-/m1/s1 |
Clave InChI |
WOGUXPOXPGGVPB-ZYHUDNBSSA-N |
SMILES isomérico |
C[C@@H]1CN(C[C@@H](O1)C(=O)NN)CC2=CC=CC=C2 |
SMILES canónico |
CC1CN(CC(O1)C(=O)NN)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




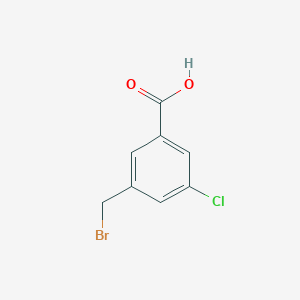

![2-Oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B13643934.png)
